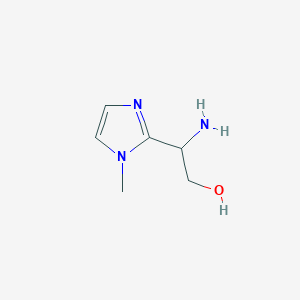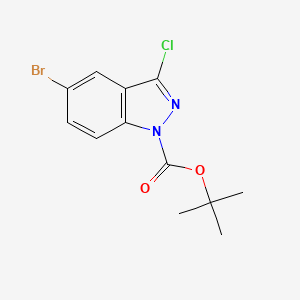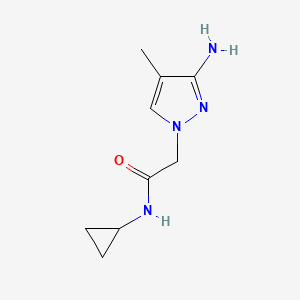
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL is a chemical compound with the molecular formula C6H11N3O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL typically involves the reaction of 1-methylimidazole with an appropriate amino alcohol. One common method involves the reaction of 1-methylimidazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazole ring.
Aplicaciones Científicas De Investigación
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the amino group.
2-Methyl-5-nitroimidazole-1-acetic acid: Contains a nitro group and an acetic acid moiety.
1-Carboxymethylmetronidazole: A derivative of metronidazole with a carboxymethyl group.
Uniqueness
2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-amino-2-(1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 |
Clave InChI |
XTPJTXIKFCZPGI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)


![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)

![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)


![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)




